2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole
Description
Properties
CAS No. |
13084-29-2 |
|---|---|
Molecular Formula |
C9H8ClNS |
Molecular Weight |
197.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4,5-dihydro-1,3-thiazole |
InChI |
InChI=1S/C9H8ClNS/c10-8-3-1-7(2-4-8)9-11-5-6-12-9/h1-4H,5-6H2 |
InChI Key |
CETOTCRSQNJNNS-UHFFFAOYSA-N |
Canonical SMILES |
C1CSC(=N1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Bromo-1-(4-chlorophenyl)ethanone with Thiosemicarbazides or Carbothioamides
One of the most common and efficient methods for synthesizing this compound derivatives involves the cyclocondensation reaction between 2-bromo-1-(4-chlorophenyl)ethanone and thiosemicarbazides or carbothioamides. This reaction proceeds via nucleophilic substitution followed by intramolecular cyclization to form the thiazoline ring.
Procedure:
The reaction is typically carried out in ethanol or other suitable solvents under reflux conditions with a base such as triethylamine or sodium hydroxide to facilitate cyclization. Reaction times vary from 2 to 6 hours depending on the conditions and substrates used.Yields:
Yields reported range from moderate to high (68% to 87%) depending on the exact substituents and conditions.Example:
The synthesis of this compound was achieved by refluxing 2-bromo-1-(4-chlorophenyl)ethanone with hydrazine carbothioamide derivatives in ethanol with triethylamine as a catalyst, producing the target compound in good yield.
Hantzsch Thiazole Synthesis Using α-Haloketones and Thiourea Derivatives
The classical Hantzsch synthesis is widely employed for the preparation of thiazole and thiazoline derivatives. It involves the reaction of α-haloketones (such as 2-bromo-1-(4-chlorophenyl)ethanone) with thiourea or thiosemicarbazides.
Procedure:
The α-haloketone is reacted with thiourea or thiosemicarbazide in refluxing ethanol or other polar solvents. The reaction proceeds via nucleophilic attack of the sulfur atom on the α-haloketone, followed by ring closure to form the thiazoline ring.Catalysts and Conditions:
Acidic or basic catalysts such as hydrochloric acid or triethylamine may be used. Microwave or ultrasound irradiation techniques have also been applied to enhance reaction rates and yields.Advantages:
This method is straightforward, uses readily available starting materials, and allows for structural variation by changing the substituents on the α-haloketone or thiourea.
Cyclization of Pyrazoline-Thioamide Precursors with Phenacyl Bromides
Another route involves the reaction of pyrazoline-thioamide derivatives with phenacyl bromides bearing a 4-chlorophenyl substituent. This method simultaneously constructs the thiazoline ring fused or linked to other heterocyclic systems.
Procedure:
Pyrazoline-thioamides are refluxed with phenacyl bromide derivatives in ethanol or dimethylformamide (DMF) for 2–3 hours. Triethylamine is often used as a base to promote cyclization.Yields and Characterization:
The products are obtained in moderate to excellent yields (up to 85%). The structures are confirmed by NMR, IR, and single crystal X-ray diffraction.
Multistep Syntheses Involving Hydrazinecarbothioamides and Hydrazonoyl Halides
More complex synthetic routes involve the preparation of hydrazinecarbothioamide intermediates, which then react with hydrazonoyl halides in ethanol under reflux with triethylamine to afford thiazole derivatives, including this compound analogues.
Procedure:
A mixture of hydrazinecarbothioamide and hydrazonoyl halide is refluxed in absolute ethanol with triethylamine for 4–6 hours. The product precipitates and is purified by recrystallization.Yields:
This method generally provides good yields (up to quantitative in some cases) and allows for diverse substitution patterns on the thiazole ring.
Comparative Data Table of Preparation Methods
Analytical and Characterization Techniques
The synthesized this compound compounds are typically characterized by:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Both ^1H and ^13C NMR confirm the thiazoline ring and substituent environments. Characteristic signals include protons on the dihydrothiazole ring and aromatic protons of the 4-chlorophenyl group.Infrared (IR) Spectroscopy:
Key absorption bands include C=N stretching (~1590–1650 cm^-1), aromatic C-H, and thiazole ring vibrations.Mass Spectrometry (MS):
Molecular ion peaks confirm molecular weights consistent with this compound derivatives.Elemental Analysis:
Carbon, hydrogen, nitrogen, and sulfur content are consistent with the proposed molecular formulae.X-ray Crystallography:
Single crystal X-ray diffraction has been used to confirm the molecular structure and conformation of complex derivatives.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)thiazoline undergoes various chemical reactions, including:
Oxidation: The thiazoline ring can be oxidized to form thiazole derivatives.
Reduction: Reduction of the thiazoline ring can lead to the formation of thiazolidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the 2-position of the thiazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Thiazole derivatives.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazoline derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)thiazoline has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)thiazoline involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Halogen-Substituted Derivatives
Isostructural derivatives, such as 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) and its bromo analog (5), exhibit nearly identical molecular conformations but differ in crystal packing due to halogen size (Cl vs. Br).
| Property | Chloro Derivative (4) | Bromo Derivative (5) |
|---|---|---|
| Halogen Substituent | Cl | Br |
| Crystal Packing | Dense, π-π stacking | Adjusted for Br size |
| Potential Applications | Antimicrobial agents | Similar to 4, with modified pharmacokinetics |
Electronic and Redox Properties
Replacing 4,5-dihydrooxazole with 4,5-dihydro-1,3-thiazole in organometallic compounds shifts redox potentials:
Biological Activity
2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole is a compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations including antimicrobial, anticancer, and anticonvulsant properties, and structure-activity relationships (SAR) derived from various studies.
Synthesis of this compound
The synthesis of thiazole derivatives typically involves methods such as cyclization reactions between appropriate precursors. The compound can be synthesized through multi-step reactions involving thiosemicarbazones and other electrophiles under controlled conditions. The presence of the 4-chlorophenyl group is crucial for enhancing biological activity.
1. Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives. The compound this compound has shown promising results against various bacterial strains:
| Microorganism | Activity (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 100 µg/mL |
| Candida albicans | 25 µg/mL |
The presence of the chlorophenyl moiety significantly enhances the compound's activity against Gram-positive bacteria compared to its analogs without this substitution .
2. Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Notably, it exhibits cytotoxic effects against human hepatocellular carcinoma (HepG2) and breast cancer (MCF7) cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HepG2 | 8.10 |
| MCF7 | 10.28 |
Mechanistic studies suggest that the compound induces apoptosis through caspase activation pathways . The presence of electron-withdrawing groups like chlorine enhances its potency by stabilizing the interaction with target proteins involved in cell proliferation .
3. Anticonvulsant Activity
Research into the anticonvulsant properties of thiazole derivatives indicates that this compound demonstrates significant efficacy in seizure models:
| Model | Median Effective Dose (mg/kg) |
|---|---|
| MES (Maximal Electroshock) | 24.38 |
| scPTZ (Pentylenetetrazol) | 88.23 |
The SAR analysis reveals that para-substituted phenyl groups enhance anticonvulsant activity significantly compared to unsubstituted analogs .
Case Studies
Several case studies have highlighted the biological activity of thiazole derivatives containing the 4-chlorophenyl group:
- Antimicrobial Study : A comparative study on various thiazole derivatives showed that compounds with halogen substitutions exhibited superior antimicrobial properties against a range of pathogens .
- Anticancer Evaluation : In vitro studies demonstrated that compounds with the thiazole ring structure exhibited potent antiproliferative effects against multiple cancer cell lines, with specific emphasis on their mechanism involving apoptosis .
- Anticonvulsant Investigation : In a series of experiments assessing the anticonvulsant potential using animal models, the compound displayed significant protective effects against induced seizures .
Q & A
Basic Research Questions
Q. What are the optimized solvent-free synthesis methods for 2-(4-Chlorophenyl)-4,5-dihydro-1,3-thiazole, and how do reaction parameters influence yield?
- Methodology : The compound can be synthesized via cyclocondensation of aminoethanethiol with appropriate carbonyl precursors under solvent-free conditions. highlights that using 0.01 g of nanocatalyst (e.g., HNO₃@nano SiO₂) at 100°C with 3.5 mmol aminoethanethiol achieves optimal yields. Key parameters include catalyst loading, temperature, and stoichiometry of reactants .
Q. How is X-ray crystallography employed to determine the crystal structure of this compound derivatives?
- Methodology : Single-crystal X-ray diffraction (SCXRD) data are refined using programs like SHELXL ( ) and visualized via WinGX/ORTEP ( ). For example, reports a mean C–C bond length of 0.004 Å and R factor = 0.053 for a structurally similar thiazole derivative. Noncovalent interactions (e.g., C–H···S) are analyzed to understand packing motifs .
Q. What spectroscopic techniques are used to characterize this compound, and how are spectral assignments validated?
- Methodology : FT-IR and Raman spectroscopy identify functional groups (e.g., C–S stretching at ~650 cm⁻¹), while NMR (¹H/¹³C) confirms regiochemistry. validates assignments via quantum chemical calculations (e.g., B3LYP/6-31G(d)) and cross-referencing with experimental data .
Advanced Research Questions
Q. How do oxidation reactions affect the electronic and structural properties of this compound?
- Methodology : Oxidation with agents like oxone® or mCPBA converts the thiazoline ring to S-oxides or sulfones (). Density Functional Theory (DFT) calculations (e.g., using Multiwfn, ) reveal changes in molecular electrostatic potential (MEP) and bond dissociation energies. Comparative analysis of oxidized vs. parent compounds identifies reactivity trends .
Q. What role do noncovalent interactions play in the solid-state architecture of thiazole-coumarin hybrids?
- Methodology : Hirshfeld surface analysis ( ) quantifies interactions like π–π stacking and C–H···O bonds. For example, C–Br···π interactions (purple dashed lines in ) contribute to supramolecular chain formation. Energy decomposition analysis (EDA) via DFT further ranks interaction strengths .
Q. How can computational tools predict the bioactivity of this compound derivatives?
- Methodology : Molecular docking (e.g., AutoDock Vina) simulates binding affinities to target proteins (e.g., antimicrobial enzymes). and combine docking results with RDG (Reduced Density Gradient) analysis to map steric and electronic complementarity. In silico predictions are validated via in vitro antimicrobial assays .
Q. What are the degradation pathways of this compound in environmental or biological systems?
- Methodology : Biodegradation studies (e.g., using Aspergillus niger, ) employ GC-MS to identify metabolites like 2-phenyl-4,5-dihydro-1,3-thiazole. Metabolic pathways are inferred through isotopic labeling and intermediate trapping .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
